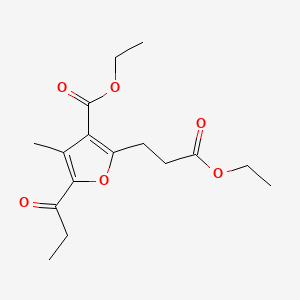

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester

Description

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is an organic compound with a complex structure that includes furan, ester, and ketone functional groups

Properties

IUPAC Name |

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJCQPKLHPXHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the esterification of a furan derivative with ethyl propionate under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium ethoxide (NaOEt) and other alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester exerts its effects involves interactions with various molecular targets. The compound’s ester and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino propanoate

- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate

Uniqueness

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its furan ring structure, combined with ester and ketone functionalities, makes it a versatile compound in synthetic organic chemistry.

Biological Activity

Structure and Composition

The molecular formula of 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is , with a molecular weight of 224.25 g/mol. The structure features a furan ring, which is known for its reactivity and biological significance.

Physical Properties

- Molecular Weight : 224.25 g/mol

- Boiling Point : Not available

- Solubility : Soluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan-based compounds can inhibit bacterial growth effectively, suggesting potential applications in pharmaceuticals and food preservation .

Antioxidant Properties

The antioxidant activity of furan derivatives has been extensively studied. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain furan derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of furan derivatives, including those structurally similar to our compound, revealed that they exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial properties .

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity of furan derivatives was evaluated using DPPH radical scavenging assays. Compounds showed IC50 values (the concentration required to inhibit 50% of the DPPH radicals) ranging from 20 to 100 µg/mL, showcasing their potential as natural antioxidants .

Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. The following table summarizes findings related to structural modifications and their effects on biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.